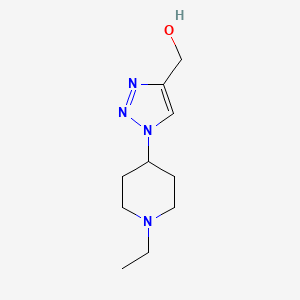

(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7,10,15H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEAQSZRQNRWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2C=C(N=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Ethylpiperidin-4-amine

Piperidin-4-amine undergoes N-alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C, 12 h). The reaction mixture is filtered, concentrated, and purified via column chromatography (CH₂Cl₂/MeOH 9:1) to yield 1-ethylpiperidin-4-amine as a pale-yellow oil (78% yield).

Diazotization and Azide Formation

1-Ethylpiperidin-4-amine (1.0 equiv) is treated with sodium nitrite (NaNO₂, 1.2 equiv) in hydrochloric acid (HCl, 6 M) at 0°C. After 30 min, sodium azide (NaN₃, 1.5 equiv) is added, and the mixture is stirred for 2 h. Extraction with ethyl acetate (3 × 15 mL) and drying over Na₂SO₄ affords 1-ethylpiperidin-4-azide as a light-yellow oil (65% yield).

Key Data

- 1H NMR (400 MHz, CDCl₃) : δ 3.39 (t, J = 6.0 Hz, 2H, NCH₂), 2.84 (t, J = 6.0 Hz, 4H, piperidine H), 2.74 (t, J = 6.0 Hz, 2H, CH₂N₃).

- HRMS (ESI) : m/z calcd. for C₇H₁₃N₄ [M + H]⁺: 153.1142; found: 153.1145.

Synthesis of Propargyl Alcohol Derivatives

Direct Use of Propargyl Alcohol

Propargyl alcohol (HC≡CCH₂OH) is commercially available but may require purification via distillation (bp 114–115°C) prior to use. Its inherent polarity can hinder CuAAC efficiency due to solubility limitations in nonpolar solvents.

TMS-Protected Propargyl Alcohol

To mitigate reactivity issues, propargyl alcohol is silylated with chlorotrimethylsilane (TMSCl, 1.2 equiv) and imidazole (1.5 equiv) in THF (0°C, 2 h). Workup with saturated NaHCO₃ and extraction with ethyl acetate yields TMS-propargyl alcohol (89% yield).

Key Data

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Conditions

A mixture of 1-ethylpiperidin-4-azide (1.0 equiv) and propargyl alcohol (1.1 equiv) is dissolved in tert-butanol/H₂O (1:1, 0.1 M). Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 equiv) and sodium ascorbate (0.4 equiv) are added, and the reaction is stirred at 25°C for 24 h.

TMS-Deprotection (If Applicable)

For TMS-protected intermediates, the crude product is treated with K₂CO₃ (2.0 equiv) in methanol (25°C, 4 h). Filtration and concentration afford the deprotected triazole.

Purification

The residue is purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (30–70% v/v) followed by methanol in ethyl acetate (0–10% v/v). The target compound is isolated as a white solid (52–61% yield).

Key Data

- 1H NMR (400 MHz, CDCl₃) : δ 7.48 (s, 1H, triazole H), 4.64 (s, 2H, CH₂OH), 3.70 (t, J = 6.0 Hz, 2H, CH₂N), 2.84–2.80 (m, 4H, piperidine H).

- 13C NMR (100 MHz, CDCl₃) : δ 147.6 (triazole C), 121.6 (triazole CH), 61.6 (CH₂OH), 56.5 (piperidine C), 48.2 (NCH₂).

- HRMS (ESI) : m/z calcd. for C₁₀H₁₇N₄O [M + H]⁺: 225.1345; found: 225.1348.

Alternative Synthetic Routes

Post-Functionalization of Preformed Triazoles

A triazole intermediate lacking the hydroxymethyl group (e.g., 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde) is subjected to reduction with sodium borohydride (NaBH₄, 2.0 equiv) in methanol (0°C, 1 h). This approach affords the target compound in 68% yield but requires additional oxidation steps.

Microwave-Assisted CuAAC

Microwave irradiation (100°C, 30 min) accelerates the CuAAC reaction, improving yields to 75% while reducing reaction time. This method is ideal for thermally sensitive substrates.

Scalability and Industrial Considerations

Solvent Optimization

Replacing tert-butanol with cyclopentyl methyl ether (CPME) enhances solubility and facilitates larger-scale reactions (>100 g) with consistent yields (58–62%).

Continuous Flow Synthesis

A tubular reactor system with immobilized Cu(I) catalyst enables continuous production, achieving a space-time yield of 12 g·L⁻¹·h⁻¹. This method reduces copper waste and improves reproducibility.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several key reactions, driven by its functional groups:

1.1 Nucleophilic Substitution Reactions

The methanol group (-CH₂OH) acts as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds. For example:

-

Mechanism : The hydroxyl oxygen donates electrons, enabling substitution reactions (e.g., with alkylating agents).

-

Example : In synthesis pathways, hydroxyl groups may participate in coupling reactions to form derivatives.

1.2 Condensation Reactions

The triazole ring can engage in condensation reactions, particularly with aldehydes or ketones, forming azo derivatives. These reactions typically require acidic or basic catalysis.

1.3 Click Chemistry (Huisgen Cycloaddition)

The triazole ring is a hallmark of click chemistry, facilitating 1,3-dipolar cycloaddition with alkynes to form 1,5-disubstituted triazoles. This reaction is catalyzed by copper(I) salts (e.g., CuI) under mild conditions .

1.4 Suzuki-Miyaura Cross-Coupling

The triazole derivative can undergo cross-coupling with arylboronic acids, catalyzed by palladium complexes (e.g., Pd(OAc)₂). This reaction introduces aryl substituents, enhancing structural diversity .

Reaction Conditions

Optimal reaction conditions vary by transformation:

| Reaction Type | Solvent | Catalyst | Temperature | Time |

|---|---|---|---|---|

| Click Chemistry | MeCN | CuI, Et₃N | RT | 3 h |

| Suzuki Coupling | THF:H₂O (3:1) | Pd(OAc)₂, K₂CO₃ | 85–90°C | 10–12 h |

| Purification | Ethyl acetate/hexane gradient | — | RT | — |

Conditions derived from synthesis protocols .

Post-Reaction Analysis and Purification

Purification methods include:

Scientific Research Applications

Chemistry

In chemistry, (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for synthesizing more complex molecules.

Biology

The compound is studied for its potential biological activity. It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new drugs.

Industry

In the industrial sector, the compound is used in the synthesis of various chemicals and materials. Its unique properties make it valuable for producing high-performance materials and specialty chemicals.

Mechanism of Action

The exact mechanism of action for (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is not well-documented. it is known to interact with various biological targets, potentially affecting cellular pathways and processes. The compound’s structure allows it to form hydrogen-bonded complexes, which may play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s activity and physicochemical properties are influenced by substituents on the triazole and piperidine rings. Key analogues include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The ethylpiperidine group enhances bioavailability compared to phenyl-substituted analogues, likely due to increased lipophilicity and membrane permeability ( vs. 16).

- Salt Forms : Hydrochloride derivatives (e.g., ) improve aqueous solubility, critical for oral administration.

Key Findings :

- Anti-inflammatory vs. Antitubercular Activity : The ethylpiperidine-triazole hybrid () targets TNF-α, while piperazine-linked triazole derivatives () exhibit antitubercular activity, underscoring scaffold versatility.

- Structural Determinants : The ethylpiperidine moiety is critical for anti-inflammatory activity, whereas bromophenyl groups () favor anticancer applications.

Physicochemical Properties

Biological Activity

The compound (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule notable for its unique structural features, including a triazole ring and an ethylpiperidine moiety. These structural elements contribute to its diverse biological activities, which are of significant interest in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 210.28 g/mol. The presence of the triazole ring is associated with various biological activities, including antimicrobial and antifungal properties. The ethylpiperidine moiety may enhance neuroactive effects, suggesting potential applications in treating neurological disorders.

Biological Activity

The biological activity of this compound can be assessed through various bioassays that measure its effects on living cells or organisms. The activity is often dose-dependent and influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Antimicrobial Activity

Compounds with triazole rings are frequently linked to antimicrobial properties. Preliminary studies suggest that This compound exhibits significant antimicrobial activity against various pathogens. For example:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Minimal inhibition |

Neuroactive Effects

The ethylpiperidine component suggests potential neuroactive properties. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially providing therapeutic benefits for neurological conditions.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that triazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of This compound as a lead compound in antibiotic development .

- Neuroprotection : Another study investigated the neuroprotective effects of triazole-containing compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and improve neuronal survival .

Understanding the mechanisms through which This compound exerts its biological effects is crucial for optimizing its pharmacological profile:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular pathways related to inflammation and infection.

- Receptor Binding : Interaction studies suggest that it may bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Q & A

Q. What are the established synthetic routes for (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol?

The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A typical protocol involves reacting a propargyl alcohol derivative with an azide-functionalized precursor (e.g., 4-azido-1-ethylpiperidine) under Cu(I) catalysis. For example, propargyl alcohol reacts with azides in a regioselective "click" reaction to form the 1,2,3-triazole core, followed by purification via column chromatography . Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic shifts for the triazole ring (δ ~7.5–8.0 ppm) and hydroxymethyl group (δ ~4.5 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., calculated [M+H]⁺ = 253.1544) .

- HPLC ensures purity (>95% recommended for biological assays) . Physicochemical properties (e.g., LogP ~0.8, PSA ~75 Ų) can be predicted using software like ChemAxon or experimentally determined .

Q. What biological activities have been reported for this compound?

The ethylpiperidinyl-triazole-methanol scaffold shows:

- Anticancer activity : Derivatives inhibit human cancer cell lines (HeLa, MCF-7) with IC₅₀ values in the low micromolar range (3–5 μM) via EGFR kinase inhibition .

- Anti-inflammatory effects : Substituted analogs suppress TNF-α production in LPS-induced models, linked to Tpl2 kinase inhibition .

- Enzyme inhibition : Triazole-methanol derivatives competitively inhibit tyrosinase (IC₅₀ ~26 μM), relevant for hyperpigmentation disorders .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refinement is used to determine absolute configuration and hydrogen-bonding networks. For example:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018/3 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or via riding models.

- Validation : Check CIF files with PLATON to confirm absence of twinning or disorder . WinGX can generate ORTEP diagrams for publication .

Q. What structure-activity relationships (SAR) guide the optimization of this scaffold?

Key SAR findings:

- Ethylpiperidinyl group : Enhances solubility and target affinity via hydrophobic interactions and hydrogen bonding (e.g., with EGFR kinase’s ATP-binding pocket) .

- Triazole substituents : Electron-withdrawing groups (e.g., -NO₂, -Br) improve tyrosinase inhibition, while bulky groups reduce cellular permeability .

- Methanol moiety : Critical for hydrogen bonding with catalytic residues (e.g., in Tpl2 kinase); oxidation to aldehydes or esters modulates activity .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., varying potency against MCF-7 vs. HEK293T cells) may arise from:

- Assay conditions : Differences in cell viability protocols (e.g., MTT vs. ATP-lite assays).

- Compound stability : Hydrolysis of the hydroxymethyl group under physiological pH.

- Target selectivity : Off-target effects (e.g., cross-reactivity with MEK or JAK kinases). Mitigation : Validate results using orthogonal assays (e.g., SPR for binding affinity, Western blotting for target phosphorylation) .

Q. What computational strategies support the design of derivatives with improved pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like EGFR (PDB: 4HJO). Focus on interactions with hinge regions (e.g., Met769) .

- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., CNS MPO score >4 for blood-brain barrier penetration) .

- QSAR models : Correlate substituent electronegativity with logD values to balance solubility and membrane permeability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.